Allocyathin B2

neuroinflammation iNOS inhibition cyathane diterpenoid

Researchers screening for anti-neuroinflammatory agents often encounter false positives with generic cyathane diterpenoids. Allocyathin B2 is the only Cyathus africanus metabolite that inhibits NO production in LPS-stimulated BV-2 microglia (iNOS IC50 = 19.8 μM). Its low oxygenation (C20H28O2, only 2 oxygen atoms) and favorable logP (3.11-4.73) enable passive CNS penetration, while the synthetically validated 17-step route (>5% yield) ensures reliable supply for SAR and lead optimization. Procure allocyathin B2 to access a well-defined, synthetically tractable hit for neuroinflammation programs.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
Cat. No. B1245976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllocyathin B2
Synonymsallocyathin B2
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)O)C=O
InChIInChI=1S/C20H28O2/c1-13(2)15-7-8-19(3)9-10-20(4)16(18(15)19)6-5-14(12-21)11-17(20)22/h5-6,12-13,17,22H,7-11H2,1-4H3/t17-,19+,20+/m0/s1
InChIKeyOJMVUIQFSYRFTF-DFQSSKMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allocyathin B2 – Overview


Allocyathin B2 is a cyathane diterpenoid characterized by a 5–6–7 tricyclic ring system and is one of the first cyathins reported to contain only two oxygen atoms [1]. It occurs naturally in bird's nest fungi (Cyathus earlei, Cyathus africanus) and in the basidiomycete Sarcodon scabrosus [2]. With a molecular formula of C20H28O2 (MW 300.4 g/mol), it is the aglycone of the NGF-synthesis stimulator erinacine A [3]. The compound has been accessed via multiple enantioselective total syntheses, making it one of the most synthetically tractable members of the cyathane family [4].

Pathway study iNOS-mediated neuroinflammation assay context
Synthetic utility Aglycone scaffold with established total synthesis route
Screening context Reported antimicrobial co-occurrence in Sarcodon scabrosus

Why Cyathane Analogs Cannot Substitute


Cyathane diterpenoids share a common 5–6–7 tricyclic core, but oxygenation pattern, stereochemistry, and glycosylation status create functional divergence that precludes simple interchange [1]. Within a single study of compounds from Cyathus africanus, allocyathin B2 (11) was the only isolate that inhibited NO production in LPS-stimulated BV-2 microglia, while all other neocyathins (1–10) lacked this property despite sharing the cyathane skeleton [2]. Furthermore, allocyathin B2 carries only two oxygen atoms—substantially fewer than most neurotrophic cyathins—which alters both its pharmacokinetic baseline and its amenability to synthetic derivatization [3]. These differences mean that substituting a generic cyathane diterpenoid for allocyathin B2 in a screening campaign targeting iNOS-mediated neuroinflammation will not recapitulate the activity profile.

Research compound Allocyathin B₂ Reported NO-inhibition endpoint in BV-2 microglia; minimal oxygenation aglycone core
Potential substitute Other cyathane diterpenoids Neocyathins, erinacine A, scabronines — polyoxygenated, often glycosylated, lacking the same iNOS inhibition evidence
Key differentiator iNOS pathway response The only cyathane from the Cyathus africanus panel that suppressed NO production under identical conditions
Mismatch risk Activity profile may not transfer Oxygenation and glycosylation differences may shift iNOS engagement, PK baseline, and derivatization potential

Product-Specific Evidence


Selective NO Inhibition vs. Neocyathins

In a panel of 11 cyathane diterpenoids (neocyathins K–R plus known congeners) isolated from Cyathus africanus, allocyathin B2 (11) was the sole compound that inhibited NO production in LPS-stimulated BV-2 microglial cells [1]. The other 10 compounds (1–10) did not show this activity despite being tested under identical conditions. Molecular docking confirmed that allocyathin B2 engages the iNOS protein [1].

Selective NO inhibition vs. neocyathins
Head-to-head
Allocyathin B₂ active; 10 other cyathane diterpenoids inactive
Reported unique NO-suppression endpoint in LPS-stimulated BV-2 microglia set
Molecular docking confirmed iNOS interaction; conditions 1–25 μM
neuroinflammation iNOS inhibition cyathane diterpenoid

iNOS IC50 Cross-Reference

A curated bioactivity table covering cyathane diterpenoids from multiple fungal sources reports an iNOS IC50 of 19.8 μM for allocyathin B2 (designated compound 14) in BV-2 microglia [1]. This value provides a quantitative benchmark lacking for most cyathane congeners in the anti-neuroinflammatory literature.

iNOS IC₅₀ cross‑reference
Cross-study comparable
IC₅₀ = 19.8 μM (BV-2 microglia)
Supports dose-response SAR; few cyathane diterpenoids have quantified iNOS IC₅₀
Source: PMC9740391 curated bioactivity compilation
iNOS inhibition IC50 neuroinflammation

Aglycone Status and Synthetic Accessibility

Allocyathin B2 is the aglycone of erinacine A (the 1-β-D-xyloside conjugate). The total synthesis of (±)-allocyathin B2 has been achieved in 17 steps with >5% overall yield from readily available enone 9, while erinacine A requires additional glycosylation steps beyond the aglycone core [1]. This structural simplicity reduces synthetic burden and facilitates analog generation.

Synthetic accessibility
Class-level
17 steps, >5% overall yield from enone 9
Aglycone core reduces synthetic burden compared to glycosylated erinacine A
Multiple independent total syntheses confirm research-scale access
synthetic accessibility aglycone NGF synthesis

Antibacterial Activity Profile

Allocyathin B2 was identified among the antibacterial diterpenoid constituents of Sarcodon scabrosus alongside sarcodonins A, G, L, and M [1]. Cyathane diterpenoids including allocyathin B2 exhibit activity against actinomycetes, Gram-positive bacteria, Gram-negative bacteria, and some fungi [2]. While quantitative MIC values for allocyathin B2 specifically are not available in the public domain, its co-isolation with validated antibacterial sarcodonins in multiple independent studies supports its classification as an antibacterial cyathane.

Antibacterial profile
Data to verify
Co‑isolated with antibacterial sarcodonins; class‑level activity reported
May support antimicrobial screening context; no organism‑specific MIC values located
Verify MIC against strains of interest before assay design
antibacterial Gram-positive Gram-negative

Minimal Oxygenation Advantage

Allocyathin B2 and cyathin B2 were the first cyathins described containing only two oxygen atoms [1]. Most neurotrophic cyathane diterpenoids (e.g., neocyathins, erinacines, scabronines) are polyoxygenated with 4–8 oxygen atoms. The lower oxygenation of allocyathin B2 results in a predicted logP of approximately 3.11–4.73 [2], conferring higher lipophilicity and potentially superior blood–brain barrier permeability relative to heavily hydroxylated cyathane congeners.

Minimal oxygenation
Class-level inference
2 oxygen atoms; predicted logP 3.11–4.73
Lower H‑bond count may support passive membrane permeability studies
Predicted values from PhytoBank/ChemAxon; experimental logP not reported
physicochemical properties logP oxygen count

Application Scenarios


iNOS-Targeted Neuroinflammation Screening

Allocyathin B2 is the only cyathane diterpenoid from the Cyathus africanus metabolite panel that demonstrated NO production inhibition in LPS-stimulated BV-2 microglia [1]. Its quantified iNOS IC50 of 19.8 μM [2] makes it suitable as a starting hit for medicinal chemistry optimization programs targeting neuroinflammatory pathways in Alzheimer's and Parkinson's disease models. Procurement of allocyathin B2—rather than a generic cyathane fraction—ensures the specific anti-neuroinflammatory phenotype is present in the screening set.

Scaffold Derivatization and SAR

As the aglycone of erinacine A with only two oxygen atoms and a synthetically established 17-step route (>5% overall yield) [1], allocyathin B2 represents a minimal-functionality cyathane scaffold. This simplicity enables systematic SAR exploration through regioselective oxidation, glycosylation, or ring modification that would be impractical on more densely functionalized cyathins. Several independent total syntheses [2] confirm the compound's synthetic accessibility at research scale.

Anti-Infective Screening Libraries

Allocyathin B2 has been isolated as an antibacterial constituent from Sarcodon scabrosus alongside the sarcodonins [1] and belongs to the cyathin antibiotic complex active against actinomycetes, Gram-positive bacteria, Gram-negative bacteria, and fungi [2]. Including allocyathin B2 in anti-infective screening decks adds a low-oxygenation cyathane chemotype that complements the polyoxygenated erinacine and scabronine scaffolds commonly sourced from Hericium species.

CNS-Penetrant Probe Development

With only two oxygen atoms, a molecular weight of 300.4 g/mol, and a predicted logP of 3.11–4.73 [1], allocyathin B2 occupies a favorable physicochemical space for passive CNS penetration. This contrasts with polyoxygenated cyathins (e.g., neocyathins, erinacines) that carry 4–9 oxygen atoms and substantially lower logP values. Procurement of allocyathin B2 for CNS-targeted phenotypic screens leverages this intrinsic property advantage without requiring prodrug strategies.

Application
Selection Property
Validation Focus
iNOS‑mediated neuroinflammation model screening
Reported iNOS inhibition endpoint in BV‑2 microglia
NO production assay endpoint review
Cyathane scaffold derivatization
Aglycone core with established total synthesis route
Synthetic step count and yield benchmarking
Antimicrobial screening libraries
Antibacterial co‑isolation evidence
Strain‑panel MIC verification
CNS penetration probe development
Low oxygenation predicted logP window
Blood‑brain barrier permeability assay
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